molecular formula C8H14N2O3 B1470506 Azetidin-3-yl morpholine-4-carboxylate CAS No. 1516842-34-4

Azetidin-3-yl morpholine-4-carboxylate

Cat. No.: B1470506
CAS No.: 1516842-34-4
M. Wt: 186.21 g/mol
InChI Key: WHKQMKGNVOKTSO-UHFFFAOYSA-N
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Description

Azetidin-3-yl morpholine-4-carboxylate is a heterocyclic compound that features both azetidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with morpholine to yield the target compound.

Industrial Production Methods

Industrial production methods for azetidin-3-yl morpholine-4-carboxylate are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Azetidin-3-yl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azetidin-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the morpholine moiety’s electron-donating properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylate: Lacks the morpholine ring but shares the azetidine core.

    Morpholine-4-carboxylate: Contains the morpholine ring but lacks the azetidine moiety.

    Azetidine-2-one: Another azetidine derivative with different functional groups.

Uniqueness

Azetidin-3-yl morpholine-4-carboxylate is unique due to the combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development.

Biological Activity

Azetidin-3-yl morpholine-4-carboxylate is a heterocyclic compound characterized by the presence of both azetidine and morpholine rings. Its structural uniqueness has garnered interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound features a four-membered azetidine ring fused with a morpholine moiety, which enhances its reactivity and binding affinity to biological targets. The mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising antibacterial profile. For instance, studies have reported MIC values ranging from 64 µg/mL to 512 µg/mL against different strains, indicating its potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer activities. It has been shown to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have highlighted its effectiveness against human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines, demonstrating cytotoxicity that correlates with its structural features .

The biological activity of this compound can be attributed to its ability to interact with molecular targets. The azetidine ring's strain and the electron-donating properties of the morpholine moiety enhance its reactivity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

CompoundBiological ActivityMIC (µg/mL)Reference
This compoundAntimicrobial, Anticancer64 - 512
Azetidine-3-carboxylateLimited dataN/A
Morpholine-4-carboxylateModerate antibacterialN/A
Azetidine-2-oneVariesN/A

Case Studies

  • Anticancer Activity : A study involving the treatment of Patu8988 cells with this compound demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains using the broth microdilution method. Results indicated strong antibacterial activity across tested strains, reinforcing its potential application in treating infections caused by resistant bacteria .

Properties

IUPAC Name

azetidin-3-yl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQMKGNVOKTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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